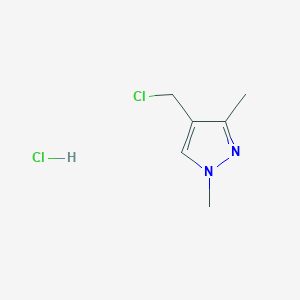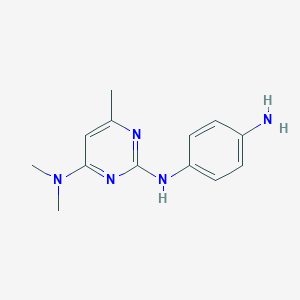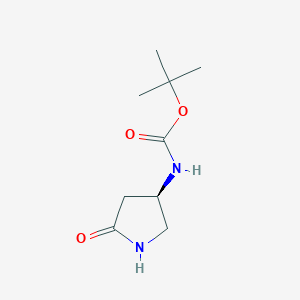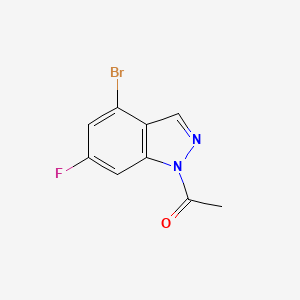![molecular formula C16H21NO3 B1528086 Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate CAS No. 1350475-48-7](/img/structure/B1528086.png)
Racemic-(3aS,8R,8aS)-tert-butyl 8-hydroxy-3,3a,8,8a-tetrahydroindeno[1,2-c]pyrrole-2(1H)-carboxylate
Overview
Description
The compound you mentioned is a racemic mixture. In chemistry, a racemic mixture or racemate is one that has equal amounts of left- and right-handed enantiomers of a chiral molecule or salt . Racemic mixtures are rare in nature, but many compounds are produced industrially as racemates .
Synthesis Analysis
Chiral compounds synthesized from achiral starting materials and reagents are generally racemic (i.e., a 50:50 mixture of enantiomers) . Separation of racemates into their component enantiomers is a process called resolution . Since enantiomers have identical physical properties, such as solubility and melting point, resolution is extremely difficult .Physical And Chemical Properties Analysis
Physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, reactivity, and optical activity. For racemic mixtures, they are optically inactive because the two enantiomers rotate plane-polarized light in opposite directions, cancelling each other out .Scientific Research Applications
Enantioselective Processes Using Hydrolytic Enzymes
Research on chiral, racemic esters demonstrates the application of enantioselective hydrolysis catalyzed by various enzymes for resolving racemic mixtures into their enantiomerically enriched forms. This method is crucial for producing optically active pharmaceuticals and intermediates from racemic mixtures (Chikusa et al., 2003).
Asymmetric Synthesis for Biologically Active Compounds
Asymmetric synthesis techniques, such as the Sharpless reaction, have been used to create chiral building blocks from racemic mixtures. These chiral intermediates are essential for the synthesis of natural products and biologically active compounds, demonstrating the value of precise stereochemical control in organic synthesis (Takahata et al., 1991).
Physicochemical Characterization of Novel Compounds
The development of novel taste enhancers, such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, from racemic mixtures highlights the importance of stereochemistry in determining the sensory properties of compounds. The detailed physicochemical characterization of these compounds, including their crystal structures, supports the understanding of their function and potential applications in food science and technology (Villard et al., 2003).
Kinetic Resolution in Synthetic Chemistry
The kinetic resolution of racemic mixtures through enzymatic and chemical methods is a fundamental technique in synthetic organic chemistry. It allows for the selective production of enantiomerically pure compounds from racemic starting materials, which is essential for the development of drugs and active pharmaceutical ingredients with specific stereochemical requirements (Ishihara et al., 2008).
Future Directions
properties
IUPAC Name |
tert-butyl (3aR,4R,8bR)-4-hydroxy-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-8-12-10-6-4-5-7-11(10)14(18)13(12)9-17/h4-7,12-14,18H,8-9H2,1-3H3/t12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCNQMDGGSOEQD-IHRRRGAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)C3=CC=CC=C3C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]2[C@@H](C1)C3=CC=CC=C3[C@@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1,3-dimethyl-6-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1528005.png)






![Tert-butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1528017.png)
![3-(2-Benzyloxy-ethoxymethyl)-3-[(2,2,2-trifluoro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1528018.png)
![7-Benzyl 10-Tert-Butyl 3-Oxo-2,7,10-Triazaspiro[4.6]Undecane-7,10-Dicarboxylate](/img/structure/B1528019.png)
![1'-(tert-Butoxycarbonyl)-spiro[bicyclo[2.2.1]-hept[2]ene-7,4'-piperidine]-5-carboxylic acid](/img/structure/B1528020.png)
![3-Benzyloxycarbonylamino-hexahydro-pyrano[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B1528021.png)
![4-Aminomethyl-2-benzyl-2,8-diaza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B1528022.png)
![5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B1528023.png)